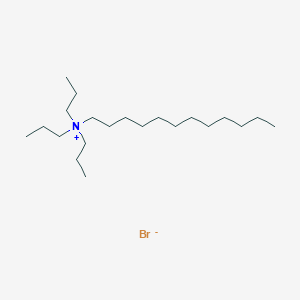
1-Dodecanaminium, N,N,N-tripropyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N,N,N-tripropyl-, bromide is a quaternary ammonium compound with the molecular formula C21H46BrN . This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a white crystalline solid that is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecanaminium, N,N,N-tripropyl-, bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-dodecanamine with tripropylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the amine to the quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecanaminium, N,N,N-tripropyl-, bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield 1-dodecanaminium, N,N,N-tripropyl-, hydroxide.
Applications De Recherche Scientifique
1-Dodecanaminium, N,N,N-tripropyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other vesicular structures for drug delivery and other biological applications.
Industry: The compound is used in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-dodecanaminium, N,N,N-tripropyl-, bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The compound can also facilitate the transfer of ions and molecules across membranes, which is useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
N,N,N-trimethyl-1-dodecanaminium bromide: This compound is similar in structure but has methyl groups instead of propyl groups. It is also used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar applications in detergents and antimicrobial formulations.
Uniqueness: 1-Dodecanaminium, N,N,N-tripropyl-, bromide is unique due to the presence of the tripropyl groups, which can influence its solubility and interaction with other molecules. This makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
55131-02-7 |
|---|---|
Formule moléculaire |
C21H46BrN |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
dodecyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-9-10-11-12-13-14-15-16-17-21-22(18-6-2,19-7-3)20-8-4;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JLLNGBZMJOSJQD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


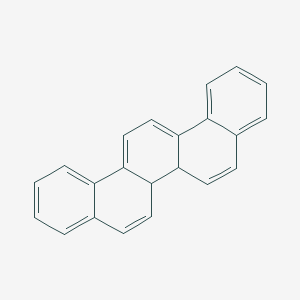
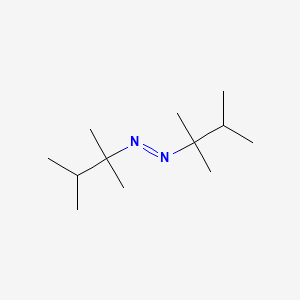
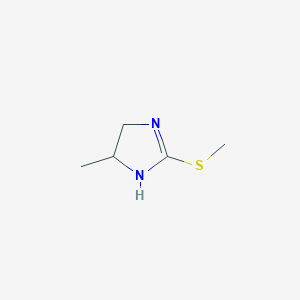
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
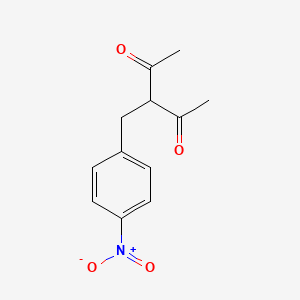

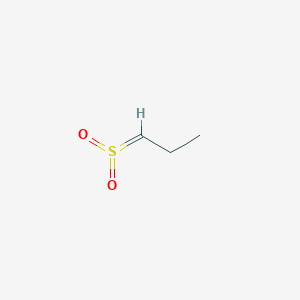
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
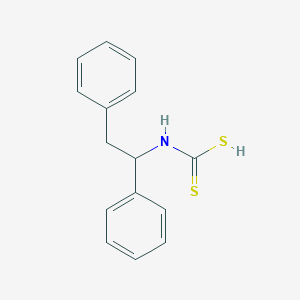

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

